molecular formula C9H11NO3 B1387526 (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol CAS No. 1048922-42-4

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol

Cat. No.: B1387526
CAS No.: 1048922-42-4
M. Wt: 181.19 g/mol
InChI Key: NXJRKPCPLKFKLH-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol: is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound is characterized by the presence of an amino group attached to a dihydro-benzo[1,4]dioxin ring system, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol typically involves the following steps:

    Formation of the Dihydro-benzo[1,4]dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and ethylene glycol under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For instance, nitration of the dihydro-benzo[1,4]dioxin ring followed by catalytic hydrogenation can yield the desired amino compound.

    Attachment of the Methanol Group:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-formaldehyde or (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-carboxylic acid.

    Reduction: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydro-benzo[1,4]dioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (7-Hydroxy-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
  • (7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
  • (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethanol

Uniqueness:

  • Functional Groups: The presence of both an amino group and a methanol group makes (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol unique compared to its analogs.
  • Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJRKPCPLKFKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
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